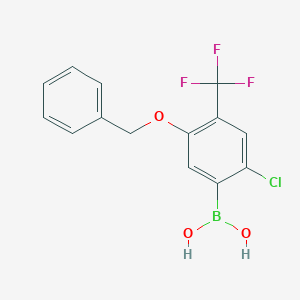

5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid is a chemical compound. It is used as a reactant for functionalization via lithiation and reaction with electrophiles, selective rhodium-catalyzed conjugate addition reactions, and preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .

Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular formula of 5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid is C14H12BF3O3 . Its molecular weight is 296.05 .Chemical Reactions Analysis

This compound can be involved in Suzuki–Miyaura coupling reactions . It can also undergo functionalization via lithiation and reaction with electrophiles, and selective rhodium-catalyzed conjugate addition reactions .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 434.9±55.0 °C . Its density is predicted to be 1.33±0.1 g/cm3 . The pKa is predicted to be 7.59±0.53 .Aplicaciones Científicas De Investigación

Application in Organic Chemistry

Methods of Application

These compounds are often characterized using 1H, 13C, 11B, and 19F NMR spectroscopy . The acidity of the isomers is evaluated by both spectrophotometric and potentiometric titrations .

Results or Outcomes

The introduction of the -OCF3 group influences the acidity of these compounds .

Application in Antibacterial Activity

Summary of the Application

Trifluoromethoxyphenylboronic acids have been studied for their antimicrobial properties .

Methods of Application

Docking studies are conducted to show possible interactions of the investigated compounds with LeuRS of Escherichia coli .

Results or Outcomes

The antibacterial potency of these boronic acids in vitro were evaluated against Escherichia coli and Bacillus cereus .

Suzuki–Miyaura Coupling in Organic Synthesis

Methods of Application

The SM coupling reaction involves the use of palladium as a catalyst to facilitate the coupling of boronic acids with organic halides .

Results or Outcomes

The SM coupling reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for carbon–carbon bond formation .

Preparation of Antitumor Agents

Summary of the Application

Compounds similar to “5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid” have been used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .

Methods of Application

The specific methods of application would depend on the specific antitumor agent being synthesized .

Results or Outcomes

The outcomes of these syntheses would also depend on the specific antitumor agent being synthesized .

Preparation of Electrophilic Fluorination Reagents

Summary of the Application

Compounds similar to “5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid” have been used in the preparation of palladium-based fluoride-derived electrophilic fluorination reagents .

Methods of Application

The specific methods of application would depend on the specific fluorination reagent being synthesized .

Results or Outcomes

The outcomes of these syntheses would also depend on the specific fluorination reagent being synthesized .

Synthesis of Substituted Isoindolines

Summary of the Application

Compounds similar to “5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid” have been used in the synthesis of substituted isoindolines via palladium-catalyzed cascade reaction .

Methods of Application

The specific methods of application would depend on the specific isoindoline being synthesized .

Results or Outcomes

The outcomes of these syntheses would also depend on the specific isoindoline being synthesized .

Safety And Hazards

This compound is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid getting it in eyes, on skin, or on clothing . In case of contact with skin or eyes, it should be washed off immediately with plenty of water . If swallowed, a poison center or doctor should be contacted .

Direcciones Futuras

Propiedades

IUPAC Name |

[2-chloro-5-phenylmethoxy-4-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BClF3O3/c16-12-6-10(14(17,18)19)13(7-11(12)15(20)21)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLBGYCIHJSKON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)C(F)(F)F)OCC2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BClF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2723657.png)

![N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2723658.png)

![methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate](/img/structure/B2723660.png)

![8-cyclohexyloxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2723661.png)

![N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723667.png)

![6-(4-ethoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2723674.png)

![3-[3-(Chloromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2723676.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide](/img/structure/B2723677.png)